molecular formula C18H28N4O4 B2578313 Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate CAS No. 1226448-51-6

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate

Cat. No. B2578313
CAS RN: 1226448-51-6
M. Wt: 364.446
InChI Key: SXQUIBPZZWXGNZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, such as medicinal chemistry, drug discovery, and neuroscience. MEP is a piperazine derivative that has been synthesized using various methods, including the Staudinger reaction, the Ugi reaction, and the Mannich reaction.

Scientific Research Applications

Synthesis and Chemical Applications

Recent research has explored the synthesis of novel chemical entities derived from or related to "Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate." These studies demonstrate the compound's versatility in creating heterocyclic compounds with potential biological activities. For instance, research has led to the development of various novel compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's utility in drug synthesis and medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological and Medicinal Applications

The compound and its derivatives have shown promise in antimicrobial activities, with several studies investigating its use in creating compounds that exhibit good to moderate activities against various microorganisms. This suggests a potential role in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, specific derivatives have been identified as selective killers of bacterial persisters, offering a novel approach to eradicating bacteria that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

Potential for Developing HIV-1 Inhibitors

Research into analogs and derivatives related to "this compound" has yielded compounds that inhibit HIV-1 reverse transcriptase, marking a significant step in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. These findings underscore the compound's relevance in creating therapeutic agents for HIV (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

properties

IUPAC Name

methyl 4-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-25-16-5-3-15(4-6-16)7-8-19-17(23)20-9-10-21-11-13-22(14-12-21)18(24)26-2/h3-6H,7-14H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUIBPZZWXGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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